molecular formula C21H15NO B5308213 5-benzoyl-5H-dibenzo[b,f]azepine CAS No. 41216-97-1

5-benzoyl-5H-dibenzo[b,f]azepine

Cat. No.: B5308213
CAS No.: 41216-97-1
M. Wt: 297.3 g/mol
InChI Key: ANHDOYXQBIZDSB-UHFFFAOYSA-N
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Description

5-benzoyl-5H-dibenzo[b,f]azepine is a useful research compound. Its molecular formula is C21H15NO and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.115364102 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Research demonstrates various synthesis processes for compounds related to 5-Benzoyl-5H-Dibenzo[b,f]azepine. For example, Bhatt and Patel (2005) described the synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride and its subsequent reactions to produce related compounds, characterized by elemental analysis and spectral studies (Bhatt & Patel, 2005).

  • Crystal Structure and Spectral Studies : Shankar et al. (2014) focused on the crystal structure and spectral studies of compounds like 5-methyl-5H-dibenzo[b,f]azepine, revealing details about their molecular conformation and intermolecular interactions (Shankar et al., 2014).

  • Vibrational and Spectroscopic Investigation : The vibrational and spectroscopic properties of 5H-dibenzo[b,f]azepine-5-carboxamide were investigated by Muthu and Renuga (2013), providing insights into its equilibrium geometry, vibrational frequencies, and thermodynamic functions (Muthu & Renuga, 2013).

Biological and Medicinal Chemistry

  • Synthesis of Alkaloid-like Compounds : Hemtasin et al. (2012) synthesized alkaloid-like compounds with a benzo[c]azepine core, revealing their potential as AChE inhibitors and antimalarial agents (Hemtasin et al., 2012).

  • Histone Deacetylase Inhibitors for Vascular Cognitive Impairment : Kaur et al. (2019) explored the use of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates as histone deacetylase inhibitors, assessing their effect on vascular cognitive impairment and dementia (Kaur et al., 2019).

  • Anti-inflammatory Activity : A study by Hall et al. (1990) evaluated the anti-inflammatory and local analgesic activity of N-substituted 5H-dibenzo[c,e]azepin-5,7(6H)dione derivatives in rodents, indicating potential medicinal applications (Hall et al., 1990).

Chemical Reactivity and Applications

  • Synthesis of Dibenzo[b,f]azepine Derivatives : Balaure et al. (201
  • Photochemical Reactivity : Kricka et al. (1974) investigated the photochemical reactivity of N-acyldibenz[b,f]azepines, demonstrating the formation of tetrabenzo[b,b′,f,f′]cyclobuta[1,2-d:3,4-d′]-bisazepines under certain conditions, which is significant for understanding the chemical behavior of these compounds under light exposure (Kricka et al., 1974).

  • Chiral Separation on Modified Amino Alcohol-derived HPLC Phases : Yu et al. (2016) used 5H-dibenzo[b,f]azepine derivatives in the study of chiral separation, which has implications in analytical chemistry and drug development (Yu et al., 2016).

Mechanism of Action

While specific information on the mechanism of action of “5-benzoyl-5H-dibenzo[b,f]azepine” is not available, 5H-Dibenz[b,f]azepine is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Properties

IUPAC Name

benzo[b][1]benzazepin-11-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c23-21(18-10-2-1-3-11-18)22-19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)22/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHDOYXQBIZDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275203
Record name 5H-Dibenz[b,f]azepin-5-ylphenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41216-97-1
Record name 5H-Dibenz[b,f]azepin-5-ylphenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41216-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenz[b,f]azepin-5-ylphenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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